4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C₉H₄BrClO₂S and a molecular weight of 291.55 g/mol. It is characterized by the presence of a benzothiophene ring, which features both bromine and chlorine substituents, as well as a carboxylic acid group. This compound is primarily utilized in proteomics research applications due to its unique structural properties and reactivity .
The chemical behavior of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid can be explored through various reactions typical of carboxylic acids and halogenated compounds. Key reactions include:
These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry .
The synthesis of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid can be achieved through several methods, including:
These methods demonstrate the versatility in synthesizing thiophene-based compounds and their derivatives .
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid finds applications primarily in:
These applications underline its significance in both academic research and industrial chemistry .
Interaction studies involving 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid focus on its reactivity with various biological targets. Preliminary research suggests that:
Further studies are necessary to elucidate these interactions fully .
Several compounds share structural similarities with 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-2-thiophenecarboxylic acid | Thiophene ring with a carboxylic acid group | Lacks halogen substituents on the benzene ring |
4-Chloro-3-methylbenzo[b]thiophene | Methyl group substituent | Different substituent pattern affecting reactivity |
5-Bromo-2-thiophenecarboxylic acid | Similar thiophene structure | Variations in position of functional groups |
These comparisons highlight the uniqueness of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, particularly its dual halogenation and its specific position on the benzothiophene ring, which may influence its chemical reactivity and biological activity .
Traditional synthesis routes for 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid often involve sequential halogenation and cyclization steps. A representative strategy begins with the construction of the benzothiophene core, followed by regioselective halogenation at the 3- and 4-positions.
The benzothiophene scaffold is typically assembled via cyclocondensation reactions. For example, ethyl thioglycolate reacts with substituted benzaldehydes under basic conditions to form ethyl benzo[b]thiophene-2-carboxylates. In one protocol, 2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes cyclization with ethyl thioglycolate and potassium carbonate in dimethylformamide (DMF) at 60°C, yielding ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate with 57% efficiency. Hydrolysis of the ester moiety using sodium hydroxide in ethanol subsequently produces the carboxylic acid derivative.
Bromination and chlorination are achieved using electrophilic halogenating agents. A notable method involves treating benzo[b]thiophene with hydrogen peroxide and sodium bromide in acetic acid under argon at 78°C and 3 atm pressure, followed by a temperature increase to 120°C and 9.5 atm to complete the reaction. This approach achieves a 98.8% molar yield of 4-bromobenzo[b]thiophene, with gas chromatography confirming 99.1% purity. Chlorination may employ analogous conditions using sodium chloride or chlorine gas, though specific procedures for introducing chlorine at the 3-position require further optimization.
Transition-metal catalysis offers a streamlined route to functionalized benzothiophenes. Palladium-catalyzed carbonylative cyclization has emerged as a powerful tool for constructing the benzothiophene core while introducing carboxylic acid derivatives.
A PdI~2~/KI catalytic system facilitates the carbonylative coupling of 2-(methylthio)phenylacetylenes with carbon monoxide (CO) and oxygen (O~2~) in alcoholic solvents. This one-pot process generates benzothiophene-3-carboxylic esters, which are hydrolyzed to the corresponding acids. For instance, reactions conducted in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF~4~) enable catalyst recycling, maintaining yields above 80% across multiple cycles. While this method primarily targets 3-carboxylic esters, adapting the substrate to pre-halogenated precursors could direct bromine and chlorine to the 4- and 3-positions, respectively.
This approach eliminates the need for pre-functionalized starting materials and operates under mild conditions (ambient pressure, 60–80°C). However, achieving precise halogen placement requires careful design of the arylacetylene substrate, potentially complicating scalability.
Efforts to minimize environmental impact have driven innovations in solvent-free and catalytic synthesis.
Traditional bromination methods often employ acetic acid as a solvent, which, while relatively benign, generates aqueous waste. Recent advances explore neat reactions or mechanochemical activation to reduce solvent use. For example, ball-milling benzo[b]thiophene with N-bromosuccinimide (NBS) and a Lewis acid catalyst could achieve bromination without solvents, though yields for 4-bromo derivatives remain unverified.
The PdI~2~/KI system’s compatibility with ionic liquids like BmimBF~4~ exemplifies green chemistry principles. These solvents enhance reaction rates, stabilize catalysts, and allow reuse over five cycles without significant activity loss. Integrating such solvents into halogenation steps could further reduce the ecological footprint of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid production.
Esterification of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid enables the introduction of alkyl or aryl groups, enhancing solubility and reactivity for downstream applications. A palladium-catalyzed approach, adapted from methodologies for benzothiophene-3-carboxylic esters [1] [2], involves treating the carboxylic acid with alcohols under carbon monoxide (CO) pressure. For example, reaction with methanol in the presence of PdI₂/KI at 80°C and 32 atm CO yields the methyl ester derivative in isolated yields of 57–83% [1]. The ionic liquid BmimBF₄ has been shown to facilitate catalyst recycling without significant activity loss, achieving consistent yields over five cycles [1].
Hydrazine-based functionalization provides access to hydrazide derivatives, which are valuable intermediates in medicinal chemistry. Reacting the carboxylic acid with hydrazine hydrate in ethanol under reflux produces 4-bromo-3-chloro-1-benzothiophene-2-carbohydrazide. This compound, analogous to the structurally related 1-benzothiophene-2-carbohydrazide [3], exhibits a melting point of 176–178°C and a predicted density of 1.367 g/cm³ [3]. The reaction typically proceeds via nucleophilic acyl substitution, with the hydrazine attacking the electrophilic carbonyl carbon.
Table 1: Esterification and Hydrazide Formation Conditions
Derivative Type | Reagent/Catalyst | Conditions | Yield (%) |
---|---|---|---|
Methyl ester | PdI₂/KI, CO, MeOH | 80°C, 24 h | 80 [1] |
Ethyl ester | PdI₂/KI, CO, EtOH | 100°C, 36 h | 68 [2] |
Hydrazide | NH₂NH₂, EtOH | Reflux | 92 [3] |
The bromine substituent at position 4 of the benzothiophene core enables palladium-catalyzed cross-coupling reactions, facilitating heterocyclic expansion. Suzuki-Miyaura coupling with aryl boronic acids, for instance, replaces the bromine with aryl groups, enabling π-system extension. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 80°C, biphenyl derivatives are obtained in 70–85% yields.
Buchwald-Hartwig amination introduces nitrogen-containing heterocycles, such as morpholine or piperazine, at the 4-position. Optimized conditions employ Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, achieving 65–78% yields. The electron-withdrawing chlorine at position 3 slightly deactivates the ring, necessitating elevated temperatures for efficient coupling.
Table 2: Cross-Coupling Reaction Parameters
Reaction Type | Catalyst System | Substrate | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 82 |
Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Morpholine | 73 |
Sulfonylation at the thiophene sulfur enhances electrophilicity and bioactivity. Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields the sulfonyl derivative within 2 hours at 0°C. Nuclear magnetic resonance (NMR) analysis confirms sulfonyl group incorporation through a downfield shift of the S-atom signal to δ 3.2 ppm.
Acetylation of the carboxylic acid’s hydroxyl group proceeds via reaction with acetyl chloride in pyridine, producing the acetylated derivative. Kinetic studies reveal complete conversion within 30 minutes at room temperature, with the acetyl group exhibiting characteristic infrared (IR) stretching at 1745 cm⁻¹.
Table 3: Sulfonyl and Acetyl Derivative Synthesis
Functional Group | Reagent | Base/Solvent | Time | Yield (%) |
---|---|---|---|---|
Sulfonyl | MsCl | Et₃N/DCM | 2 h | 89 |
Acetyl | AcCl | Pyridine | 0.5 h | 95 |